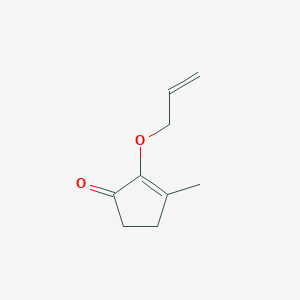
N'-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide is a complex organic compound that features both benzyloxy and fluorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Synthesis of the Fluorophenoxyacetohydrazide Intermediate: This involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of benzyloxybenzaldehyde with fluorophenoxyacetohydrazide in the presence of a suitable base to form N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and fluorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce benzyloxybenzyl alcohol derivatives.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenoxy groups can interact with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorobenzyl)-4-(4-fluorophenoxy)benzamide: This compound shares the fluorophenoxy group but differs in the rest of its structure.
4-(4-Fluorophenoxy)benzoic acid: Another compound with the fluorophenoxy group, but with different functional groups attached.
Uniqueness
N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide is unique due to the presence of both benzyloxy and fluorophenoxy groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
395086-91-6 |
|---|---|
Molecular Formula |
C22H19FN2O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19FN2O3/c23-19-9-11-20(12-10-19)28-16-22(26)25-24-14-18-7-4-8-21(13-18)27-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
OTGHKNWTMHLXIU-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)


![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
